Product packaging for (3S,4R)-3-methylpiperidin-4-ol(Cat. No.:)

(3S,4R)-3-methylpiperidin-4-ol

Cat. No.: B11830855
M. Wt: 115.17 g/mol
InChI Key: OAQDXXYGSGJMGR-NTSWFWBYSA-N
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Description

(3S,4R)-3-Methylpiperidin-4-ol (CAS 1932475-12-1) is a chiral piperidine derivative serving as a valuable synthon and building block in organic chemistry and pharmaceutical research . Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as various alkaloids . The specific stereochemistry of the (3S,4R) enantiomer is particularly significant for constructing stereospecific molecules, as the spatial orientation of substituents can critically influence a compound's biological activity and binding affinity . This compound is characterized by its molecular formula (C6H13NO) and a molecular weight of 115.17 g/mol . As a high-purity chiral building block, this compound is intended for research applications such as the synthesis of complex molecules, method development in asymmetric synthesis, and the exploration of new biologically active compounds . Its structure, featuring both a hydroxy group and a secondary amine on the piperidine ring, makes it a versatile intermediate for further functionalization. WARNING: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B11830855 (3S,4R)-3-methylpiperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S,4R)-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

OAQDXXYGSGJMGR-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1O

Canonical SMILES

CC1CNCCC1O

Origin of Product

United States

Stereoselective Synthetic Strategies for 3s,4r 3 Methylpiperidin 4 Ol and Its Chiral Analogues

Asymmetric Catalysis in Piperidine (B6355638) Synthesis

Asymmetric catalysis stands as a powerful tool for the efficient construction of chiral molecules, minimizing the need for stoichiometric chiral auxiliaries or resolutions. In the context of piperidine synthesis, both transition metal catalysis and organocatalysis have enabled the preparation of highly enantioenriched products from simple, achiral precursors. These methods offer distinct advantages in terms of reactivity, selectivity, and substrate scope, providing a versatile arsenal (B13267) for the synthetic chemist.

Organocatalytic Methodologies

Organocatalysis, which utilizes small, chiral organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. This field offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity profiles under mild reaction conditions.

For the synthesis of polysubstituted piperidines, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol has been developed. acs.org This strategy allows for the reaction of aldehydes with trisubstituted nitroolefins to form piperidine rings with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Hybrid bio- and organocatalytic cascades have also been devised for the synthesis of 2-substituted piperidines. rsc.org This approach mimics the natural biosynthesis of piperidine alkaloids. It employs a transaminase to generate the reactive cyclic imine intermediate, Δ¹-piperideine, in situ. A subsequent Mannich reaction with a ketone, catalyzed by L-proline, then furnishes the desired 2-substituted piperidine. rsc.org This biomimetic strategy combines the high selectivity of enzymes with the versatility of organocatalysts.

Furthermore, a highly enantioselective approach to optically active bicyclic piperidines has been described using an L-proline catalyzed aldol (B89426) reaction between 3-phthalimidopropanal and aliphatic ketones as the key chirality-inducing step. The resulting aldol products can be converted into the bicyclic piperidine core through a series of subsequent transformations.

CatalystReaction TypeSubstratesProductStereoselectivityRef
O-TMS diphenylprolinolDomino Michael/aminalizationAldehydes, NitroolefinsPolysubstituted piperidinesExcellent e.e. acs.org
Transaminase / L-prolineHybrid bio-organo cascadeCadaverine, Ketones2-Substituted piperidinesN/A rsc.org
L-prolineAldol reaction3-Phthalimidopropanal, KetonesBicyclic piperidines>99% ee (for aldol product)

Chiral Pool and Auxiliary-Controlled Synthetic Routes

These strategies leverage existing sources of chirality, either from naturally occurring molecules or from synthetic chiral auxiliaries, to direct the stereochemical outcome of the synthesis.

Chiral pool synthesis is a widely used strategy that utilizes readily available and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials. researchgate.netmdpi.comnih.gov This approach is particularly advantageous when the target molecule shares structural similarities with the chiral precursor. mdpi.com For the synthesis of chiral piperidine derivatives, amino acids and their derivatives are common starting points.

Table 2: Examples of Chiral Pool Precursors for Piperidine Synthesis

Chiral Precursor Target Piperidine Derivative (Example)
L-Malic Acid N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine koreascience.kr
L-Tryptophan Enantiopure Indolo[2,3-a]quinolizidines mdpi.com
D-Mannose Diversely substituted 3,4,5-trihydroxypiperidines researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy is effective for controlling the stereochemistry in the synthesis of substituted piperidines.

The diastereoselective reduction of chiral piperidine β-enamino esters is one such application. researchgate.netresearchgate.net By choosing an appropriate chiral amine to form the enamine, the subsequent reduction of the double bond can proceed with high diastereoselectivity, leading to the formation of β-amino esters with the desired stereochemistry. researchgate.net The chiral auxiliary, in this case, the chiral amine, is then cleaved to yield the enantiomerically enriched piperidine derivative. This approach allows for the synthesis of specific stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary.

Intramolecular Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including the piperidine ring. These reactions involve the formation of a bond between two atoms within the same molecule.

Radical-mediated cyclizations of amines provide a versatile method for the synthesis of piperidines. nih.gov One such approach involves the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov This reaction proceeds in good yields and is effective for producing various piperidines. The mechanism is thought to involve the formation of a nitrogen-centered radical which then undergoes an intramolecular addition to a carbon-carbon double bond or other radical acceptor, leading to the formation of the six-membered ring.

Another strategy involves the intramolecular radical C-H amination/cyclization. This can be achieved through electrolysis or catalysis with copper(I) or copper(II) complexes. nih.gov These methods allow for the direct formation of the piperidine ring from an acyclic amine precursor containing an appropriate C-H bond for cyclization. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these radical-mediated cyclizations.

Stereoselective Carboamination of Alkenes

The stereoselective carboamination of alkenes represents a powerful strategy for the construction of substituted nitrogen heterocycles. This approach allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double bond, often with a high degree of stereocontrol. While direct examples leading to (3S,4R)-3-methylpiperidin-4-ol are not prevalent in the literature, the principles of this methodology have been demonstrated in the synthesis of related piperidine structures.

Palladium-catalyzed carboamination reactions have been successfully employed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov This methodology can be conceptually extended to the synthesis of 3,4-disubstituted piperidines. The strategy involves the modular construction of the heterocyclic ring, which allows for facile variation of substituents. nih.gov In a typical reaction, an alkenyl halide and a substituted amine derivative undergo a palladium-catalyzed cyclization. The diastereoselectivity of these reactions is often high, ranging from 14:1 to over 20:1. nih.gov The nature of the nitrogen substituents has been shown to significantly influence the stereochemical outcome. For instance, electron-rich aryl groups on the nitrogen tend to enhance the diastereoselectivity of the cyclization. nih.gov

Table 1: Influence of N-Substituents on Diastereoselectivity in a Palladium-Catalyzed Carboamination for Piperazine Synthesis. nih.gov
EntryN¹-SubstituentN⁴-SubstituentDiastereomeric Ratio (dr)
1p-MethoxyphenylBenzyl>20:1
2p-CyanophenylBenzyl9:1
3BocBenzyl4:1
4p-MethoxyphenylAllyl>20:1

Aza-Heck Cyclizations

Aza-Heck cyclizations have emerged as a versatile and powerful method for the construction of chiral nitrogen-containing heterocycles. rsc.org These reactions, which are analogous to the more traditional Heck reaction, involve the intramolecular cyclization of an alkenyl group onto a nitrogen-metal species. This methodology is particularly useful for creating C(sp³)–N bonds with stereocontrol. semanticscholar.org

The synthesis of 3,4-disubstituted piperidines via aza-Heck cyclization would typically involve a precursor containing a suitably positioned alkene and an activated nitrogen moiety. The stereochemical outcome of the cyclization is influenced by the catalyst system, the nature of the activating group on the nitrogen, and the substrate's inherent stereochemistry. While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the general applicability for forming complex, chiral N-heterocycles has been demonstrated. semanticscholar.org For instance, diastereoselective aza-Heck cyclization of an oxime ester derived from (R)-carvone has been shown to proceed without loss of enantiomeric purity, highlighting the potential for high stereochemical fidelity. semanticscholar.org

Hydride Transfer/Cyclization Cascades

Hydride transfer/cyclization cascades offer an efficient route to complex cyclic amines from acyclic precursors. These reactions often proceed through a series of intramolecular steps, initiated by a hydride shift, leading to the formation of the heterocyclic ring with the concomitant creation of new stereocenters.

A versatile reaction cascade for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines, which are direct precursors to piperidines, has been developed. nih.gov This one-pot procedure involves a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by an electrocyclization and subsequent reduction. This method affords the tetrahydropyridine (B1245486) products in high yields (up to 95%) and with excellent diastereomeric purity (>95%). nih.gov The high diastereoselectivity is achieved during the reduction of the intermediate 1,2-dihydropyridine. The resulting substituted tetrahydropyridines can then be further functionalized to access a diverse range of piperidine derivatives.

Cycloisomerization of Unsaturated Precursors

The cycloisomerization of unsaturated precursors, such as amino-dienes or -enals, provides a direct and atom-economical pathway to piperidine derivatives. These reactions can be catalyzed by various acids or transition metals, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

A notable approach to both cis- and trans-3,4-disubstituted piperidines involves the carbonyl ene and Prins cyclizations of β-amino aldehydes. nih.gov The use of a Lewis acid catalyst, such as MeAlCl₂, in refluxing chloroform (B151607) favors the formation of the thermodynamically more stable trans-piperidines with diastereomeric ratios up to 93:7. nih.gov Conversely, employing a Brønsted acid like concentrated hydrochloric acid at low temperatures leads to the kinetically favored cis-piperidines with high diastereoselectivity (>98:2). nih.gov This switch between kinetic and thermodynamic control offers a versatile strategy for accessing different stereoisomers of 3,4-disubstituted piperidines.

Table 2: Catalyst-Dependent Diastereoselectivity in the Cyclization of a β-Amino Aldehyde. nih.gov
CatalystConditionsProduct Ratio (cis:trans)
MeAlCl₂CHCl₃, reflux7:93
HCl (conc.)CH₂Cl₂, -78 °C>98:2

Memory of Chirality (MOC) in Cyclization Processes

The concept of "Memory of Chirality" (MOC) describes a phenomenon where stereochemical information is retained in a molecule even after the formal removal of the original stereocenter. This principle has been ingeniously applied to the asymmetric synthesis of complex molecules, including piperidine derivatives.

An elegant application of MOC is demonstrated in the intramolecular SN2' cyclization of α-amino ester enolates to afford piperidine derivatives with vicinal quaternary-tertiary stereocenters. nih.govresearchgate.net This method achieves excellent diastereo- and enantioselectivity. The key to this strategy is the generation of a transiently chiral enolate intermediate which "remembers" the stereochemistry of the starting material during the cyclization process. The Thorpe-Ingold effect can further enhance the preservation of chirality. nih.govresearchgate.net This approach allows for the construction of highly substituted piperidines with precise stereochemical control, starting from readily available chiral precursors.

Reductive Transformation Pathways to this compound

Reductive methods are fundamental in synthetic organic chemistry for the creation of saturated heterocyclic systems from unsaturated precursors. The stereoselective reduction of pyridine (B92270) or piperidinone derivatives is a common and effective strategy for accessing chiral piperidines like this compound.

Double Reduction of Pyridine and Piperidinone Derivatives

The synthesis of this compound can be envisaged through a double reduction strategy, starting from a substituted pyridine or involving the reduction of a piperidinone intermediate.

A pertinent example is the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists from 1,3-dimethyl-4-piperidinone. nih.gov In this multi-step synthesis, the key stereochemistry at the 3 and 4 positions is established through a stereospecific alkylation of a metalloenamine derived from a tetrahydropyridine intermediate. The final piperidine ring is obtained through reduction of the tetrahydropyridine. This highlights a viable strategy where the relative stereochemistry is set prior to the final reduction of the ring system.

More directly, the diastereoselective reduction of a 3-substituted-4-piperidinone is a crucial step in establishing the desired (3S,4R) stereochemistry. The choice of reducing agent and the nature of the nitrogen protecting group can significantly influence the stereochemical outcome of the reduction of the ketone functionality. While specific conditions for the reduction of N-protected-3-methylpiperidin-4-one to achieve the (3S,4R) isomer are not detailed in the provided search results, this remains a classical and important approach in piperidine synthesis. The stereoselectivity is typically governed by the steric hindrance around the carbonyl group, with the reducing agent attacking from the less hindered face.

Reductive Amination Protocols

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds and the synthesis of amines. In the context of producing this compound, this strategy typically involves the diastereoselective reduction of an iminium ion intermediate, formed from the condensation of a suitable amine with a 3-methyl-4-piperidone precursor. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent, substrate, and reaction conditions.

The synthesis of diastereomerically enriched 3-alkyl-4-anilinopiperidines has been achieved through the reduction of corresponding imines. For instance, the reduction of imines derived from 3-alkyl-4-piperidones using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) has been shown to produce mixtures of cis and trans diastereomers. Subsequent separation of these isomers by column chromatography allows for the isolation of the desired stereoisomer.

A notable example involves the synthesis of various cis-3-alkyl-4-anilinopiperidines. The key step is the reduction of an imine intermediate, which yields a mixture of diastereomers. The separation and characterization of these products are crucial for obtaining the desired stereochemistry. While specific yields for this compound via this exact route are not extensively detailed in readily available literature, the general methodology highlights a viable pathway. The diastereomeric ratio is a critical parameter in these syntheses and is influenced by the steric hindrance of the substituents and the nature of the reducing agent.

PrecursorReducing AgentSolventDiastereomeric Ratio (cis:trans)Isolated Yield (cis)Isolated Yield (trans)
N-Benzyl-3-methyl-4-phenyliminopiperidineLiAlH₄THF7:3 - 6:429–51%19–27%

Reduction of Nitro-Tetrahydropyridine Precursors

An alternative and effective strategy for the synthesis of substituted piperidines involves the reduction of nitro-tetrahydropyridine precursors. This method offers a pathway to introduce both the amine and hydroxyl functionalities with potential for high stereocontrol. The synthesis of a key intermediate, (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine, can be achieved through a ring-closing reaction. Subsequent catalytic hydrogenation of this intermediate can lead to the formation of the corresponding 3-amino-4-methylpiperidine with high diastereoselectivity and enantioselectivity.

For example, the catalytic hydrogenation of an N-protected-4-methyl-3-nitro-3,4-dihydropyridine derivative using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere has been reported to yield the corresponding 3-aminopiperidine derivative with excellent diastereomeric excess (de >99%) and enantiomeric excess (ee >99.5%). While this specific example leads to a 3-amino-4-methylpiperidine, subsequent conversion of the nitro group to a hydroxyl group, or modification of the synthetic route, could potentially yield the desired this compound. The high degree of stereocontrol observed in the reduction of the nitro-tetrahydropyridine ring system makes this a promising approach for accessing stereochemically pure piperidine derivatives.

PrecursorCatalystSolventPressureTemperatureProductDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield
(3R,4R)-N-Cbz-4-methyl-3-nitro-3,4-dihydropyridine5% Pd/Cn-Propanol0.2 MPa30°C(3R,4R)-N-Cbz-3-amino-4-methylpiperidine>99%>99.5%98.7%
(3R,4R)-N-Cbz-4-methyl-3-nitro-3,4-dihydropyridine5% Pd/Cn-Butanol0.2 MPa40°C(3R,4R)-N-Cbz-3-amino-4-methylpiperidine>99%>99.5%94.8%

Mechanistic Elucidation and Theoretical Analysis of 3s,4r 3 Methylpiperidin 4 Ol Synthesis

Detailed Reaction Mechanism Studies

The stereoselective synthesis of (3S,4R)-3-methylpiperidin-4-ol is a complex process where the final stereochemistry is determined by a series of intricate molecular interactions and dynamic processes. Understanding these at a granular level is key to optimizing synthetic routes and yields.

Role of Catalyst-Substrate Interactions in Stereoselectivity

The stereochemical outcome in the synthesis of chiral piperidines is often dictated by the interaction between the substrate and the catalyst. In catalytic asymmetric syntheses, chiral ligands attached to a metal center create a chiral environment that preferentially directs the formation of one stereoisomer over others.

For the synthesis of 3,4-disubstituted piperidines, the catalyst's three-dimensional structure plays a crucial role in how the substrate binds to the active site. Non-covalent interactions, such as hydrogen bonding and steric hindrance, between the catalyst and the substrate are critical in stabilizing the transition state that leads to the desired (3S,4R) configuration. For instance, in copper-catalyzed asymmetric cyclizative aminoboration for the synthesis of 2,3-cis-disubstituted piperidines, the interaction between the substrate and the chiral ligand backbone can lead to repulsive non-covalent interactions in one transition state, thereby favoring another that leads to the desired enantiomer. nih.gov Similarly, in rhodium-catalyzed hydrogenations, interactions between the substrate and bulky groups on the chiral ligand can significantly influence enantioselectivity. nih.gov

The precise nature of these interactions is often elucidated through a combination of experimental data and computational modeling, which can provide a detailed picture of the transition state geometries.

Proton Transfer Dynamics and Intermediate Species Formation

Proton transfer is a fundamental step in many organic reactions, including the synthesis of piperidine (B6355638) derivatives. The dynamics of proton transfer can significantly influence the reaction pathway and the formation of key intermediates that ultimately determine the product's stereochemistry.

In the synthesis of highly substituted piperidines, the regiochemistry can be selectively tuned by varying the strength of the acid used in the reaction. This is because the protonation of intermediates, such as dihydropyridines, can be under either kinetic or thermodynamic control, leading to different iminium ion intermediates. These intermediates then undergo diastereoselective nucleophilic additions. The stability and structure of these protonated intermediates, which can be characterized by X-ray crystallography and supported by Density Functional Theory (DFT) calculations, provide a theoretical basis for the observed selectivities.

Furthermore, excited-state proton transfer (ESPT) has been studied in systems containing piperidine, revealing that the process can be triggered by photoexcitation. While not directly applicable to ground-state synthesis, these studies highlight the importance of the molecular environment and solvation in facilitating proton transfer, concepts that are also relevant in ground-state reactions.

Computational Chemistry for Reaction Pathway Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms and predicting stereochemical outcomes. By modeling transition states and calculating the energetic profiles of different reaction pathways, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis

The stereoselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. DFT calculations can be used to model the geometries and energies of these transition states with a high degree of accuracy.

For the synthesis of 3,4-disubstituted piperidines via cyclization reactions, DFT calculations have suggested that the formation of the cis isomer is often kinetically favored. This is because the transition state leading to the cis product is lower in energy than the one leading to the trans product. These calculations can also elucidate the nature of the transition state, indicating whether the reaction proceeds through a concerted mechanism or a stepwise mechanism with carbocationic character. In visible-light-driven radical silylative cyclization of aza-1,6-dienes to form polysubstituted piperidines, DFT calculations have supported a transition state where a cyano group is located at the axial position of the forming piperidine ring. nih.gov

Parameter Description
Transition State (TS) A high-energy, transient molecular configuration along the reaction coordinate.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.
Diastereomeric Ratio The ratio of different diastereomers formed in a reaction, determined by the relative energies of the corresponding transition states.

Energetic Profiles of Stereoselective Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides a quantitative understanding of the factors that control the reaction's feasibility and selectivity.

DFT studies on the Michael addition of amines to β-hydroxyparthenolides to form piperidine-containing structures have shown that the kinetic and thermodynamic favorability of different stereoisomeric products can be predicted. The calculations of activation energies and reaction enthalpies can explain the experimentally observed chemoselectivity and stereospecificity.

Advanced Characterization of 3s,4r 3 Methylpiperidin 4 Ol and Its Stereoisomers

Spectroscopic Analysis for Structural and Stereochemical Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure and stereochemistry of chiral molecules like (3S,4R)-3-methylpiperidin-4-ol. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the compound's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For 3-methylpiperidin-4-ol, which has two stereocenters, four possible stereoisomers exist: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). NMR, particularly proton (¹H) and carbon-13 (¹³C) spectroscopy, can distinguish between diastereomers (cis and trans isomers) based on differences in chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring.

The (3S,4R) configuration denotes a trans relationship between the methyl group at position 3 and the hydroxyl group at position 4. This specific spatial arrangement influences the local electronic environment of each nucleus, resulting in a unique NMR spectrum. In contrast, the cis diastereomers, (3S,4S) and (3R,4R), would exhibit a different set of signals and coupling constants. While standard NMR can differentiate diastereomers, determining enantiomeric purity typically requires the use of chiral resolving agents or chiral solvents to induce a chemical shift difference between enantiomers ((3S,4R) and (3R,4S)).

Table 1: Representative NMR Data for Substituted Piperidinols Note: Specific experimental data for this compound is not extensively available in public literature. The following table is illustrative of typical data for related structures.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 Varies Multiplet Varies based on cis/trans
H-4 Varies Multiplet Varies based on cis/trans
CH₃ ~0.9 - 1.2 Doublet ~6-7
¹³C-3 ~35 - 45 - -
¹³C-4 ~65 - 75 - -

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which in turn allows for the verification of its elemental formula. For this compound, the molecular formula is C₆H₁₃NO. HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident differentiation of the compound from other molecules that may have the same nominal mass but a different elemental composition. While HRMS confirms the molecular formula, it cannot distinguish between stereoisomers as they all share the same exact mass.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Exact Mass [M+H]⁺

Chromatographic Techniques for Enantiomeric Excess Determination

While spectroscopy can confirm structure, chromatography is essential for separating and quantifying stereoisomers, particularly enantiomers, to determine the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture. The differential interaction leads to different retention times for the (3S,4R) and (3R,4S) enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving effective separation. Polysaccharide-based columns are commonly used for this purpose. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Table 3: Illustrative Chiral HPLC Method Parameters Note: Specific experimental data for this compound is not extensively available. This table represents typical conditions.

Parameter Value
Column Chiral Polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol with additive (e.g., DEA)
Flow Rate ~1.0 mL/min
Detection UV at ~210 nm
Retention Time (Enantiomer 1) t₁

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. Enantiomers rotate light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic value for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). Measuring the optical rotation of a sample of this compound provides a measure of its chiral purity. A non-zero value indicates the presence of a net excess of one enantiomer. While useful, this method is less precise for determining high levels of enantiomeric excess compared to chiral HPLC and is highly sensitive to experimental conditions and impurities.

Table 4: Compound Names Mentioned

Compound Name
This compound
(3R,4S)-3-methylpiperidin-4-ol
(3S,4S)-3-methylpiperidin-4-ol

Application of 3s,4r 3 Methylpiperidin 4 Ol and Its Derivatives in Medicinal Chemistry Research and Drug Discovery

Structure-Activity Relationship (SAR) and Ligand Design Principles

The biological activity of derivatives of (3S,4R)-3-methylpiperidin-4-ol is profoundly influenced by their three-dimensional structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective ligands for various biological targets.

Stereochemical Influence on Biological Activity

The specific stereochemistry of the chiral centers within the this compound scaffold and its derivatives is a primary determinant of their biological effects. This has been consistently observed across different classes of compounds derived from this core structure.

In the context of opioid receptor modulation, the stereochemistry at the 3 and 4 positions of the piperidine (B6355638) ring is critical. For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, both the (3R,4R) and (3S,4S) isomers are pure opioid antagonists, but the (3R,4R)-isomer exhibits greater potency. acs.org This demonstrates that even subtle changes in the spatial arrangement of the methyl groups can significantly impact the interaction with the opioid receptors.

Furthermore, in the development of the potent analgesic ohmefentanyl, a derivative of 3-methyl-4-anilinopiperidine, the stereochemistry at both the piperidine ring and the N-substituent plays a crucial role. The (3R,4S) configuration at the piperidine 3- and 4-positions, combined with an S configuration at the 2-position of the phenylethyl substituent, was found to be optimal for analgesic potency and affinity for the µ-opioid receptor. researchgate.net This underscores the importance of considering all chiral centers when designing new ligands.

The influence of stereochemistry extends to other biological targets as well. For instance, in a series of pyrimidinyl-piperazine carboxamide derivatives designed as α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. nih.gov

These examples clearly illustrate that the specific stereochemical configuration of this compound and its derivatives is a key factor in determining their biological activity. A thorough understanding of these stereochemical requirements is essential for the design of new therapeutic agents with improved efficacy and selectivity.

Rational Design of Side Chains and Substituents

Rational drug design involves the strategic modification of a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this process focuses on the targeted alteration of side chains and substituents on the piperidine ring to optimize interactions with a specific biological target. The principles of rational design are guided by structure-activity relationships (SAR), which correlate chemical structure with biological activity. nih.gov

An illustrative example of this process can be seen in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), where a piperidine moiety is central to the pharmacophore. nih.gov In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, systematic modifications were made to explore the SAR. researchgate.net Key findings from such studies inform the rational design process for scaffolds like this compound:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is often critical for activity. For instance, replacing an isopropyl group with a methyl group on the piperidine ether (as in analog 10m ) can result in an equipotent compound, indicating that a smaller alkyl group is well-tolerated in the binding pocket. nih.gov

Positional Isomerism: The position of substituents on the core scaffold can dramatically impact potency. Moving the N-methylpiperidine group from the 4-position to the 3-position of the core structure might be tolerated but could lead to a decrease in activity. nih.gov

Core Moiety Modifications: The presence and nature of the core scaffold itself are fundamental. The removal of the piperidine ether, resulting in an unsubstituted phenol, can lead to a complete loss of activity, highlighting the essential contribution of the piperidine ring to target binding. nih.gov

These insights allow medicinal chemists to make informed decisions when designing new derivatives of this compound, prioritizing modifications that are most likely to enhance the desired biological effect.

Table 1: Example of Structure-Activity Relationship (SAR) Data for Piperidine Analogs

Compound Modification Relative Potency Key Finding
10l N-H (unsubstituted piperidine) Low Substitution on the piperidine nitrogen is crucial for activity. nih.gov
10m N-Methyl High A small N-alkyl group is well-tolerated and maintains high potency. nih.gov
10n N-Methyl (positional isomer) Moderate The specific attachment point of the piperidine ring impacts binding affinity. nih.gov

| 10v | Phenol (piperidine removed) | Inactive | The piperidine moiety is essential for activity. nih.gov |

Computational Drug Design Methodologies

Computational drug design has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov These methods are broadly categorized as either structure-based or ligand-based approaches. For a scaffold like this compound, computational techniques are employed to predict how its derivatives will interact with a target protein, to screen large virtual libraries for new active compounds, and to accurately calculate the impact of chemical modifications on binding affinity.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in understanding the molecular basis of a ligand's activity by elucidating specific interactions between the ligand and the amino acid residues in the receptor's binding site. semanticscholar.org

In the context of designing derivatives based on the this compound scaffold, docking studies provide critical insights into how the piperidine ring and its substituents can be optimized for target engagement. For example, in studies of acetylcholinesterase (AChE) inhibitors containing a benzylpiperidine moiety, docking simulations have revealed several key interactions involving the piperidine ring: nih.gov

π-Cation Interactions: The positively charged nitrogen atom of the piperidine ring can form favorable π-cation interactions with the aromatic rings of amino acid residues like Phenylalanine (Phe) and Tryptophan (Trp). In one study, such an interaction was observed between the piperidine nitrogen and Phe294. nih.gov

Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring can engage in hydrophobic (non-polar) interactions with various residues, such as Tyrosine (Tyr), further stabilizing the ligand in the binding pocket. Specific interactions with Tyr336, Tyr123, and Phe337 have been noted for a piperidine-containing inhibitor. nih.gov

These simulations allow researchers to visualize the ligand-receptor complex, guiding the rational design of new derivatives with improved binding affinity. thesciencein.org

Table 2: Key Ligand-Receptor Interactions for a Piperidine-Containing Inhibitor from a Docking Study

Interaction Type Ligand Moiety Receptor Residue(s) Reference
π-Cation Piperidine Nitrogen Phe294, Trp85 nih.gov
Hydrophobic Piperidine Ring Tyr336, Tyr123, Phe337 nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. researchgate.net

Once a robust pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query for virtual screening of large chemical databases. frontiersin.orgmedsci.org This process filters vast libraries containing millions of compounds to identify novel molecules that possess the required pharmacophoric features, potentially having a different core scaffold but displaying the same biological activity. frontiersin.org

For the this compound scaffold, a pharmacophore model could be generated from a series of its highly active derivatives. This model would capture the crucial spatial arrangement of features, such as the hydroxyl group (HBD/HBA), the methyl group (HY), and the piperidine nitrogen (positive ionizable/HBA). This model would then be used to screen databases to discover new potential lead compounds that fit the pharmacophoric requirements, thus expanding the chemical diversity of potential drug candidates. researchgate.net The goal is to enrich the number of active molecules in the selected hit list compared to a random selection. nih.gov

Table 3: Common Features Used in Pharmacophore Modeling

Pharmacophoric Feature Abbreviation Description
Hydrogen Bond Acceptor HBA A Lewis basic atom capable of accepting a hydrogen bond.
Hydrogen Bond Donor HBD A functional group capable of donating a hydrogen bond.
Hydrophobic HY/Hbic A non-polar group that forms hydrophobic interactions.
Aromatic Ring AR A planar, cyclic, conjugated ring system.
Positive Ionizable PI/Pos A group that is typically positively charged at physiological pH.

Free Energy Perturbation (FEP) Calculations in Lead Optimization

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies (ΔΔG) between two closely related ligands. This technique has become a valuable tool in the lead optimization phase of drug discovery due to its high accuracy in predicting the impact of small chemical modifications on binding affinity. mavenrs.com

FEP simulations involve creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another (e.g., ligand A into ligand B) both in solution and when bound to the target protein. By calculating the free energy change associated with these transformations, FEP can provide a precise estimate of how much a proposed chemical change will improve or diminish the ligand's potency. mavenrs.com

In the optimization of a lead compound based on the this compound scaffold, FEP can be used to:

Prioritize Synthesis: Predict whether modifying the methyl group to an ethyl group, or adding a fluorine atom to the piperidine ring, will result in a more potent compound. This allows medicinal chemists to focus synthetic efforts on the most promising candidates, saving time and resources. mavenrs.com

Guide SAR: Provide a quantitative understanding of the structure-activity relationship. For example, FEP can calculate the energetic penalty or benefit of altering the stereochemistry at a specific position.

Enhance Selectivity: FEP can also be used to calculate the relative binding affinity of a compound for its intended target versus an off-target protein, which is crucial for designing safer drugs with fewer side effects. mavenrs.com

Recent advancements in computational power and sampling algorithms have made FEP a more accessible and reliable method for accelerating the design-synthesis-test cycle in drug discovery projects. nih.gov

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
CyclizationRh(cod)Cl₂, pinacol boraneTHF0–25°C85–92%
DeprotectionHCl (4M in dioxane)Dioxane25°C90%

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Hydroxyl proton at δ 1.8–2.2 ppm (broad), piperidine ring protons at δ 2.5–3.5 ppm. Methyl group resonance at δ 1.2–1.4 ppm .
    • ¹³C NMR : Quaternary carbon (C-4) at δ 70–75 ppm; methyl carbon at δ 20–25 ppm .
  • IR Spectroscopy : O-H stretch at 3200–3400 cm⁻¹; C-N stretch at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 130.1 (calculated for C₆H₁₃NO) .

Critical Note : Use deuterated solvents (e.g., D₂O for exchangeable protons) to resolve overlapping signals .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:
The (3S,4R) configuration determines binding affinity to biological targets:

  • Neurological Targets : The hydroxyl and methyl groups form hydrogen bonds and hydrophobic interactions with dopamine transporters (DATs). (3S,4R) enantiomers show 10-fold higher DAT inhibition than (3R,4S) isomers .
  • HIV Protease Inhibition : Stereochemistry affects hydrogen bonding with catalytic aspartate residues. Molecular docking (AutoDock Vina) predicts ∆G = -8.2 kcal/mol for (3S,4R) vs. -6.5 kcal/mol for (3R,4S) .

Q. Experimental Validation :

  • Enantiomer-Specific Assays : Compare IC₅₀ values using radioligand binding assays (³H-WIN 35,428 for DAT) .
  • X-ray Crystallography : Resolve protein-ligand complexes to confirm binding modes .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio and Reaxys identify feasible routes via one-step synthesis templates (e.g., piperidine ring formation via reductive amination) .
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in hydroxyl group functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects (explicit water models) to assess stability under physiological conditions .

Software : Gaussian 16 for DFT; Schrödinger Suite for MD .

Advanced: How can contradictions in biological activity data between similar piperidine derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Enantiomeric Impurity : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to verify purity >99% .
  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Solubility Differences : Compare IC₅₀ values in matched solvents (e.g., DMSO ≤0.1% v/v) .

Case Study : this compound vs. 4-(3-methylphenyl)piperidin-4-ol:

CompoundDAT IC₅₀ (nM)LogP
(3S,4R)15 ± 21.8
4-(3-MePh)120 ± 102.5
Higher lipophilicity (LogP) reduces aqueous solubility, skewing in vitro activity .

Advanced: What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

  • Solvent-Free Conditions : Use ball milling for cyclization steps (yield: 78%, 100% atom economy) .
  • Deep Eutectic Solvents (DES) : Choline chloride:urea (1:2) reduces waste; improves diastereoselectivity to 98% .
  • Flow Chemistry : Continuous hydrogenation with Pd/C catalysts reduces reaction time from 12 h to 30 min .

Q. Sustainability Metrics :

MethodE-FactorPMI
Traditional8.212
DES-Based2.13
PMI = Process Mass Intensity; E-Factor = waste per product mass .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.